molecular formula C19H20N2OS2 B2755428 1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine CAS No. 887862-75-1

1-benzenecarbothioyl-4-(4-methoxybenzenecarbothioyl)piperazine

Cat. No.: B2755428
CAS No.: 887862-75-1
M. Wt: 356.5
InChI Key: QHMBKVRAOTZELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione” is a complex organic compound. It’s likely to be a derivative of piperazine, a common moiety in medicinal chemistry . Piperazine derivatives can exhibit a wide range of biological activity .

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a wide range of drugs with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting the importance of structural variations in enhancing pharmacological profiles. These derivatives demonstrate a broad spectrum of pharmacological activities, highlighting the flexibility of piperazine as a building block in drug discovery for diverse diseases (Rathi et al., 2016).

Piperazine-Based Anti-Tuberculosis Agents

The development of Macozinone, a piperazine-benzothiazinone, for tuberculosis (TB) treatment, illustrates the effectiveness of piperazine derivatives against bacterial infections. Macozinone targets decaprenylphospohoryl ribose oxidase (DprE1), crucial for the cell wall synthesis in Mycobacterium tuberculosis, demonstrating promising results in pilot clinical studies. This sheds light on the potential of piperazine compounds in developing more efficient TB drug regimens, underscoring the ongoing research into piperazine-based molecules for treating infectious diseases (Makarov & Mikušová, 2020).

Piperazine Compounds in Antimicrobial and Anticancer Research

Piperazine analogs have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a core structure in numerous marketed drugs with diverse pharmacological activities emphasizes its potential in designing novel anti-TB molecules. The structure-activity relationship (SAR) of these compounds provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Properties

IUPAC Name

[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-22-17-9-7-16(8-10-17)19(24)21-13-11-20(12-14-21)18(23)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBKVRAOTZELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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